![molecular formula C12H18N2O3S B1525081 4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline CAS No. 359010-58-5](/img/structure/B1525081.png)
4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline
Overview
Description
“4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline” is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.35 g/mol . It is also known as MESNa.
Synthesis Analysis
The synthesis of morpholines, which are frequently found in biologically active molecules and pharmaceuticals, has been a subject of significant attention . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline” consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Morpholines are synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Scientific Research Applications
Optimization in Medicinal Chemistry
A study by Boschelli et al. (2001) highlighted the compound's relevance in the development of potent inhibitors of Src kinase activity. The research detailed the optimization of analogues leading to increased inhibition of both Src kinase activity and Src-mediated cell proliferation, showcasing the compound's potential in therapeutic applications against diseases where Src kinase is implicated. This underlines the compound's utility in designing targeted therapies with improved efficacy (Boschelli et al., 2001).
Buffer Solutions in Biochemical Research
Taha and Lee (2011) discussed the solubility and phase separation of related morpholine derivatives in aqueous solutions, emphasizing their use as standard buffers in the physiological pH range. This indicates the compound's application in biochemical research, where maintaining specific pH conditions is crucial for various experiments (Taha & Lee, 2011).
Antimicrobial Activities
Research by Başoğlu et al. (2012) on linezolid-like molecules, which included morpholine derivatives, revealed significant antitubercular activities. This suggests the compound's potential in contributing to the development of new antimicrobial agents, highlighting its importance in addressing drug-resistant bacterial infections (Başoğlu et al., 2012).
Catalysis and Organic Synthesis
A study by He et al. (2021) on the catalytic enantioselective synthesis of morpholinones showcased the compound's relevance in organic synthesis. The research introduced a novel method for constructing chiral morpholinones, a pharmacophore in medicinal chemistry, demonstrating the compound's versatility in facilitating the synthesis of bioactive molecules (He et al., 2021).
Corrosion Inhibition
Daoud et al. (2014) explored the inhibitory action of a synthesized compound on the corrosion of mild steel in acidic conditions. The study's findings contribute to the understanding of how morpholine derivatives can serve as efficient corrosion inhibitors, which is vital for protecting industrial infrastructure (Daoud et al., 2014).
properties
IUPAC Name |
4-(2-morpholin-4-ylethylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c13-11-1-3-12(4-2-11)18(15,16)10-7-14-5-8-17-9-6-14/h1-4H,5-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIYBTMCZDCXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B1524998.png)
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1524999.png)
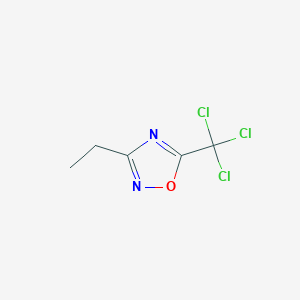

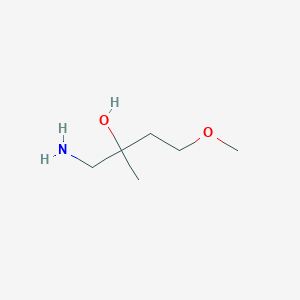
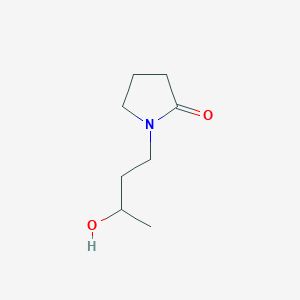
![[4-(Piperidin-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B1525008.png)
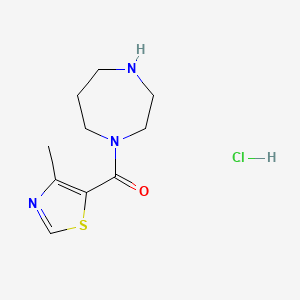
![5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1525011.png)
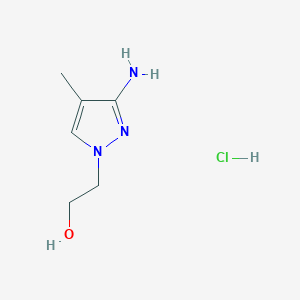
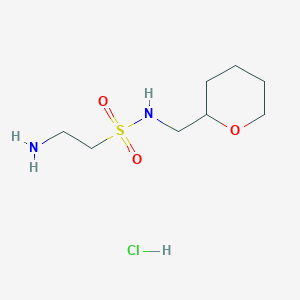
![[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine](/img/structure/B1525018.png)
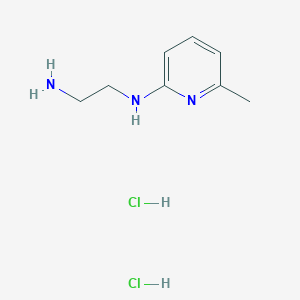
![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol hydrochloride](/img/structure/B1525020.png)